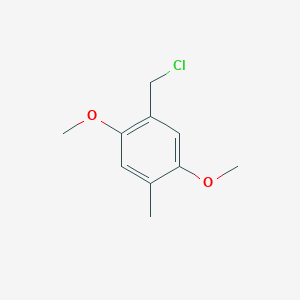
Diethyl (but-2-enoyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (but-2-enoyl)propanedioate, also known as diethyl malonate, is a versatile organic compound widely used in various chemical reactions and industrial applications. It is a colorless, fragrant ester of malonic acid and plays a crucial role in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:
Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl
Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (but-2-enoyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated by treatment with an alkyl halide, forming a new C−C bond.
Common Reagents and Conditions
Major Products
Alkylation: The major product is an α-substituted malonic ester.
Hydrolysis: The major product is a substituted monocarboxylic acid.
Applications De Recherche Scientifique
Diethyl (but-2-enoyl)propanedioate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .
Comparaison Avec Des Composés Similaires
Diethyl (but-2-enoyl)propanedioate is often compared with other similar compounds such as:
Diethyl acetoacetate: Both compounds are used in organic synthesis, but diethyl acetoacetate is more commonly used in the synthesis of ketones.
Ethyl acetoacetate: Similar to diethyl acetoacetate, it is used in the synthesis of various organic compounds.
This compound is unique due to its versatility and the ease with which it can be converted into various derivatives, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
27761-57-5 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
diethyl 2-but-2-enoylpropanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3 |
Clé InChI |
DSBIEUUZEVOQGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C=CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


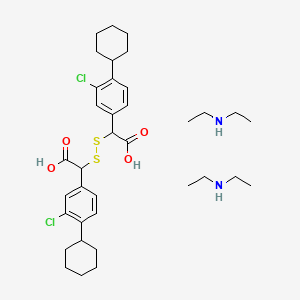



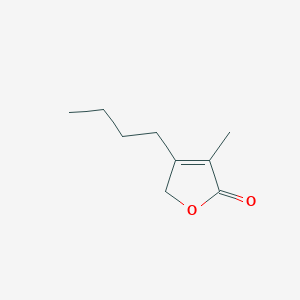


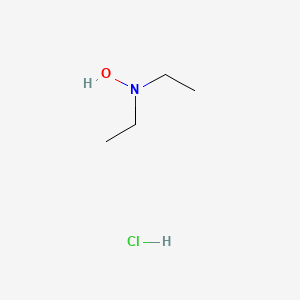

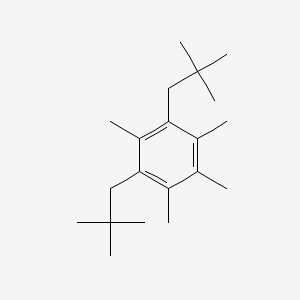
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
